molecular formula C28H32N3O6P B185936 (2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 172611-23-3

(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B185936
CAS No.: 172611-23-3
M. Wt: 537.5 g/mol
InChI Key: WBUXJDYGAMFMPS-SANMLTNESA-N
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Description

Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a phospho(dimethylamino)phosphoryl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the introduction of the phospho(dimethylamino)phosphoryl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). The phospho(dimethylamino)phosphoryl group is then added using appropriate phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected tyrosine derivatives, peptide chains with incorporated Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH, and phosphorylated or dephosphorylated peptides .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is used in the synthesis of complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in peptide synthesis .

Biology

In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification involved in regulating various cellular processes. It serves as a model compound to investigate the effects of phosphorylation on protein function .

Medicine

In medicine, Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioactivity .

Industry

Industrially, this compound is used in the production of peptide-based materials and bioconjugates. Its versatility in peptide synthesis makes it a valuable component in the manufacturing of various biotechnological products .

Mechanism of Action

The mechanism of action of Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH involves its incorporation into peptides and proteins, where it can mimic the natural phosphorylation of tyrosine residues. This modification can alter the protein’s structure and function, affecting its interactions with other molecules and its role in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-tyrosine(tBu)-OH: Another Fmoc-protected tyrosine derivative with a tert-butyl group instead of the phospho(dimethylamino)phosphoryl group.

    Fmoc-tyrosine(PO(OBzl)2)-OH: A similar compound with a different phosphoryl group.

Uniqueness

Fmoc-tyrosine(phospho(dimethylamino)phosphoryl)-OH is unique due to its specific phosphoryl group, which provides distinct chemical properties and reactivity. This uniqueness makes it particularly useful in studying phosphorylation and its effects on protein function .

Properties

IUPAC Name

(2S)-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N3O6P/c1-30(2)38(35,31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXJDYGAMFMPS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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